3-Nitro-4-(2,2,2-trifluoroethoxy)-benzaldehyde
Overview
Description
3-Nitro-4-(2,2,2-trifluoroethoxy)-benzaldehyde is an organic compound characterized by the presence of a nitro group, a trifluoroethoxy group, and an aldehyde group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-(2,2,2-trifluoroethoxy)-benzaldehyde typically involves the nitration of 4-(2,2,2-trifluoroethoxy)-benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(2,2,2-trifluoroethoxy)-benzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Reduction: 3-Amino-4-(2,2,2-trifluoroethoxy)-benzaldehyde.
Oxidation: 3-Nitro-4-(2,2,2-trifluoroethoxy)-benzoic acid.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-4-(2,2,2-trifluoroethoxy)-benzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(2,2,2-trifluoroethoxy)-benzaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of the nitro and trifluoroethoxy groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-4-(2,2,2-trifluoroethoxy)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.
3-Nitro-4-(2,2,2-trifluoroethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
3-Nitro-4-(2,2,2-trifluoroethoxy)-benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The trifluoroethoxy group imparts electron-withdrawing effects, enhancing the compound’s stability and reactivity in various chemical reactions. Additionally, the presence of both nitro and aldehyde groups allows for diverse synthetic transformations and applications in different fields .
Properties
IUPAC Name |
3-nitro-4-(2,2,2-trifluoroethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO4/c10-9(11,12)5-17-8-2-1-6(4-14)3-7(8)13(15)16/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMUCTSEFLEMIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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